molecular formula C6H10O2 B042799 1-Methoxy-2-methylbut-3-yn-2-ol CAS No. 42841-64-5

1-Methoxy-2-methylbut-3-yn-2-ol

Cat. No. B042799
Key on ui cas rn: 42841-64-5
M. Wt: 114.14 g/mol
InChI Key: JEBUUQLXYVZBJV-UHFFFAOYSA-N
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Patent
US08470847B2

Procedure details

A suspension of 3 g (10.69 mmol) of 2-amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide in 20 ml of a DMF/Et3N mixture (V/V; 1/1) is placed in an 80 ml microwave tube. This suspension is sparged with argon for 10 minutes and then 1.83 g of (±)-1-methoxy-2-methyl-3-butyn-2-ol (16.03 mmol), 0.081 g of CuI (0.43 mmol) and 0.375 g of bis(triphenylphosphine) palladium(II)dichloride (0.53 mmol) are successively added.
Name
DMF Et3N
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
0.081 g
Type
catalyst
Reaction Step Two
Name
bis(triphenylphosphine) palladium(II)dichloride
Quantity
0.375 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]([CH2:18][CH3:19])[C:4]2[C:9]([C:10](=[O:16])[C:11]=1[C:12]([NH:14][CH3:15])=[O:13])=[CH:8][CH:7]=[C:6](Cl)[N:5]=2.[CH3:20][O:21][CH2:22][C:23]([CH3:27])([OH:26])[C:24]#[CH:25]>CN(C=O)C.CCN(CC)CC.[Cu]I.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[NH2:1][C:2]1[N:3]([CH2:18][CH3:19])[C:4]2[C:9]([C:10](=[O:16])[C:11]=1[C:12]([NH:14][CH3:15])=[O:13])=[CH:8][CH:7]=[C:6]([C:25]#[C:24][C:23]([OH:26])([CH3:27])[CH2:22][O:21][CH3:20])[N:5]=2 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC=1N(C2=NC(=CC=C2C(C1C(=O)NC)=O)Cl)CC
Name
DMF Et3N
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O.CCN(CC)CC
Step Two
Name
Quantity
1.83 g
Type
reactant
Smiles
COCC(C#C)(O)C
Name
CuI
Quantity
0.081 g
Type
catalyst
Smiles
[Cu]I
Name
bis(triphenylphosphine) palladium(II)dichloride
Quantity
0.375 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed in an 80 ml microwave tube
CUSTOM
Type
CUSTOM
Details
This suspension is sparged with argon for 10 minutes
Duration
10 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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